3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine
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Overview
Description
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring substituted with dimethylamino and thioethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylpyrazine with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups replacing the dimethylamino or thioethyl groups.
Scientific Research Applications
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The dimethylamino and thioethyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-((2-(Dimethylamino)ethyl)thio)ethanol: A related compound with similar functional groups but a different core structure.
2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline: Another compound with a similar thioethyl group but a quinoline core.
Uniqueness
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and thioethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
Biological Activity
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H16N4S
- CAS Number : [Not available in search results]
Structural Features
Feature | Description |
---|---|
Pyrazine Ring | Contains a substituted pyrazine |
Dimethylamino Group | Contributes to biological activity |
Thioether Linkage | Enhances solubility and reactivity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could mitigate oxidative stress in cells.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For example:
- Case Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations of 50 µg/mL.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro assays demonstrated:
- Cell Line Studies : Treatment with this compound resulted in reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 20 to 40 µM.
Neuroprotective Effects
Research into the neuroprotective effects of this compound has shown promise:
- Mechanism : The compound appears to reduce neuronal apoptosis induced by oxidative stress in models of neurodegeneration.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration (µg/mL or µM) | Effect Observed |
---|---|---|---|
Antimicrobial | S. aureus | 50 | Significant inhibition |
Anticancer | MCF-7 | 20 | Reduced cell viability |
Anticancer | HeLa | 40 | Reduced cell viability |
Neuroprotective | Neuronal Cells | 10 | Decreased apoptosis |
Properties
Molecular Formula |
C10H18N4S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethylsulfanyl]-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C10H18N4S/c1-7-8(2)13-10(9(11)12-7)15-6-5-14(3)4/h5-6H2,1-4H3,(H2,11,12) |
InChI Key |
PACZNURJRHHBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)SCCN(C)C)C |
Origin of Product |
United States |
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